molecular formula C13H17NO B12569149 Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate CAS No. 200063-01-0

Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate

Katalognummer: B12569149
CAS-Nummer: 200063-01-0
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: JEGMIEBDINPBFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate is an organic compound with a complex structure that includes an ethyl group, an ethenyl group, and a carboximidate group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate typically involves the reaction of 4-ethenylbenzene-1-carboximidate with ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace the ethyl or ethenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-ethenyl-N-ethylbenzene-1-carboximidate can be compared with other similar compounds, such as:

    Ethyl 4-ethenylbenzene-1-carboximidate: Lacks the N-ethyl group, which may result in different reactivity and applications.

    4-Ethenyl-N-ethylbenzene-1-carboximidate:

    Ethyl 4-ethynylbenzene-1-carboximidate: Contains an ethynyl group instead of an ethenyl group, leading to different chemical behavior and applications.

Eigenschaften

CAS-Nummer

200063-01-0

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

ethyl 4-ethenyl-N-ethylbenzenecarboximidate

InChI

InChI=1S/C13H17NO/c1-4-11-7-9-12(10-8-11)13(14-5-2)15-6-3/h4,7-10H,1,5-6H2,2-3H3

InChI-Schlüssel

JEGMIEBDINPBFA-UHFFFAOYSA-N

Kanonische SMILES

CCN=C(C1=CC=C(C=C1)C=C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.